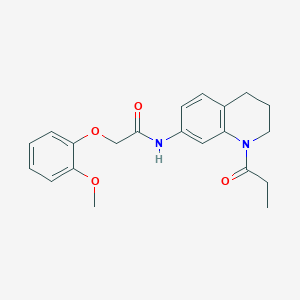

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

The compound 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide features a unique hybrid structure combining a 2-methoxyphenoxy-substituted acetamide core with a 1-propanoyl-tetrahydroquinoline moiety. The 2-methoxyphenoxy group is known for its electron-donating properties, which may enhance solubility and influence receptor binding, while the tetrahydroquinoline scaffold is frequently associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or CNS targeting) .

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-10-11-16(13-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTGSAZBBMATNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

1,3,4-Thiadiazole-Based Acetamides

Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but feature 1,3,4-thiadiazole rings with varying sulfur-linked substituents (methylthio, ethylthio, benzylthio). Key comparisons include:

| Compound | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5k | Methylthio | 135–136 | 72 |

| 5l | Ethylthio | 138–140 | 68 |

| 5m | Benzylthio | 135–136 | 85 |

| Target Compound | 1-Propanoyl-tetrahydroquinoline | Not reported | Not reported |

- Key Observations: The target compound replaces the thiadiazole ring with a tetrahydroquinoline group, likely improving lipophilicity and altering pharmacokinetic profiles. Benzylthio derivatives (e.g., 5m) exhibit higher yields (85%) compared to methylthio analogs (72%), suggesting steric or electronic effects during synthesis .

Tetrahydroquinoline-Containing Acetamides

- N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Chlorophenyl)Acetamide (): Structural Difference: A 4-chlorophenyl group replaces the 2-methoxyphenoxy moiety. Implications: The chloro substituent may enhance hydrophobic interactions in biological systems, whereas the methoxy group in the target compound could improve solubility .

- 2-(4-Fluorophenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide (): Structural Difference: A 4-fluorophenoxy group replaces the 2-methoxyphenoxy unit. Implications: Fluorine’s electronegativity may alter binding affinity compared to the methoxy group’s electron-donating effects .

Benzothiazole Derivatives ()

Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)Acetamide feature benzothiazole cores instead of tetrahydroquinoline.

- Structural Impact: Benzothiazoles are associated with antimicrobial and anticancer activities, whereas tetrahydroquinolines may target neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.